molecular formula C27H31N3O3 B11082263 3-(Dimethylamino)-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide

3-(Dimethylamino)-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide

Cat. No.: B11082263
M. Wt: 445.6 g/mol
InChI Key: MEVNXQQYALKVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino, hydroxy, bis(4-methylphenyl), acetyl, and phenylpropanehydrazide groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide typically involves a multi-step process. One common method includes the reaction of 3,5-diacetyl-2,6-dimethylpyridine with p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of potassium hydroxide (KOH) in ethanol. This reaction yields a condensation product, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed biological effects. For instance, its antiradical activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-N’-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylpropanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

3-(dimethylamino)-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-phenylpropanehydrazide

InChI

InChI=1S/C27H31N3O3/c1-20-10-14-22(15-11-20)27(33,23-16-12-21(2)13-17-23)26(32)28-30(24-8-6-5-7-9-24)25(31)18-19-29(3)4/h5-17,33H,18-19H2,1-4H3,(H,28,32)

InChI Key

MEVNXQQYALKVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN(C3=CC=CC=C3)C(=O)CCN(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.